molecular formula C21H18F3N5O3 B12390861 Tubulin polymerization-IN-52

Tubulin polymerization-IN-52

Cat. No.: B12390861
M. Wt: 445.4 g/mol
InChI Key: QAGXGXDCLMVURA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin polymerization-IN-52 is a potent inhibitor of tubulin polymerization, which plays a crucial role in the formation of microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, involved in various cellular processes such as cell division, intracellular transport, and maintenance of cell shape. This compound has shown significant potential in cancer research due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin polymerization-IN-52 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Tubulin polymerization-IN-52 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of the compound .

Mechanism of Action

Tubulin polymerization-IN-52 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound affects various molecular targets and pathways, including the regulation of mitotic spindle formation and the activation of apoptotic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H18F3N5O3

Molecular Weight

445.4 g/mol

IUPAC Name

2-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]acetamide

InChI

InChI=1S/C21H18F3N5O3/c22-21(23,24)20-28-14-7-3-4-8-16(14)29(20)10-9-25-17(30)11-15-19(32)26-13-6-2-1-5-12(13)18(31)27-15/h1-8,15H,9-11H2,(H,25,30)(H,26,32)(H,27,31)/t15-/m0/s1

InChI Key

QAGXGXDCLMVURA-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N[C@H](C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

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